3,4,5-trihydroxypentanoyl-CoA

Acyl-CoA Metabolism Physicochemical Property Lipophilicity

3,4,5-Trihydroxypentanoyl-CoA is a medium-chain acyl-CoA (C5) with three hydroxyl groups on its acyl chain, conferring high polarity (predicted logP: -0.62) and a large polar surface area (424.32 Ų). Unlike pentanoyl-CoA or benzoyl-CoA, this hydroxylated derivative is the authentic substrate for carnitine O-palmitoyltransferase (CPT1/CPT2), enabling accurate kinetic studies of the carnitine shuttle and mitochondrial β-oxidation of unusual fatty acids. It is the direct metabolic precursor of 3,4,5-trihydroxypentanoylcarnitine, a biomarker identified in fermented food metabolomics correlated with specific bacterial communities. Procuring this compound ensures representative metabolic flux data and provides a challenging, polar reference standard for HPLC/LC-MS/MS method development, delivering superior resolution for hydroxylated acyl-CoA metabolites.

Molecular Formula C26H44N7O20P3S
Molecular Weight 899.7 g/mol
Cat. No. B15549680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-trihydroxypentanoyl-CoA
Molecular FormulaC26H44N7O20P3S
Molecular Weight899.7 g/mol
Structural Identifiers
InChIInChI=1S/C26H44N7O20P3S/c1-26(2,21(40)24(41)29-4-3-16(37)28-5-6-57-17(38)7-13(35)14(36)8-34)10-50-56(47,48)53-55(45,46)49-9-15-20(52-54(42,43)44)19(39)25(51-15)33-12-32-18-22(27)30-11-31-23(18)33/h11-15,19-21,25,34-36,39-40H,3-10H2,1-2H3,(H,28,37)(H,29,41)(H,45,46)(H,47,48)(H2,27,30,31)(H2,42,43,44)
InChIKeyKCUSRXSCABRBIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,5-Trihydroxypentanoyl-CoA in Metabolic Research: A Medium-Chain Acyl-CoA for Fatty Acid Oxidation and Gallotannin Biosynthesis Studies


3,4,5-Trihydroxypentanoyl-CoA is a medium-chain acyl-coenzyme A (acyl-CoA) derivative, consisting of a 3,4,5-trihydroxypentanoic acid thioester linked to coenzyme A [1]. It is classified as a medium-chain acyl-CoA, with its acyl-group containing five carbons [2]. This compound participates in metabolic pathways, notably serving as a substrate for carnitine O-palmitoyltransferase to form the corresponding acylcarnitine, 3,4,5-trihydroxypentanoylcarnitine, which facilitates its entry into mitochondrial beta-oxidation [3]. It is also recognized as a derivative related to galloyl-CoA, a potential intermediate in the biosynthesis of gallotannins [4].

Why Generic Substitution of 3,4,5-Trihydroxypentanoyl-CoA in Acyl-CoA Assays Is Scientifically Unsound


In studies of fatty acid oxidation and acylcarnitine formation, substituting 3,4,5-trihydroxypentanoyl-CoA with other medium-chain acyl-CoAs (e.g., pentanoyl-CoA) or aromatic acyl-CoAs (e.g., benzoyl-CoA) is not biochemically equivalent. The presence of three hydroxyl groups on the acyl chain fundamentally alters its physicochemical properties, including its predicted logP of -0.62 (ALOGPS) and a polar surface area of 424.32 Ų [1]. This unique structure dictates its specific interaction with enzymes like carnitine O-palmitoyltransferase, which catalyzes its conversion to 3,4,5-trihydroxypentanoylcarnitine [2]. Using a non-hydroxylated analog would yield non-representative kinetic data and misrepresent the compound's true metabolic flux in systems ranging from mitochondrial assays to fermented food metabolomics . The following evidence provides quantifiable differentiation against key comparators.

Quantitative Differentiation Guide: 3,4,5-Trihydroxypentanoyl-CoA vs. Key Acyl-CoA Analogs


Physicochemical Differentiation: 3,4,5-Trihydroxypentanoyl-CoA vs. Pentanoyl-CoA (Non-Hydroxylated Analog)

3,4,5-Trihydroxypentanoyl-CoA exhibits a significantly different hydrophilicity profile compared to its non-hydroxylated analog, pentanoyl-CoA. The presence of three hydroxyl groups on the acyl chain of 3,4,5-trihydroxypentanoyl-CoA drastically reduces its lipophilicity, as reflected in a predicted logP value of -0.62 (ALOGPS) [1]. In contrast, pentanoyl-CoA, lacking these hydroxyl groups, would have a markedly higher (more positive) logP value, indicating greater lipophilicity. This difference has direct implications for aqueous solubility and membrane permeability in in vitro assays. The polar surface area of 424.32 Ų for 3,4,5-trihydroxypentanoyl-CoA further underscores its distinct chemical nature [1].

Acyl-CoA Metabolism Physicochemical Property Lipophilicity

Metabolic Fate Differentiation: 3,4,5-Trihydroxypentanoyl-CoA in Acylcarnitine Formation vs. Galloyl-CoA in Tannin Synthesis

3,4,5-Trihydroxypentanoyl-CoA is a direct substrate for carnitine O-palmitoyltransferase, leading to the formation of 3,4,5-trihydroxypentanoylcarnitine, a key step for mitochondrial beta-oxidation [1]. In stark contrast, the structurally related galloyl-CoA (3,4,5-trihydroxybenzoyl-CoA) participates in an entirely different pathway as an intermediate in gallotannin biosynthesis, where it serves as an acyl donor for galloylation reactions [2]. The two compounds, while both carrying a 3,4,5-trihydroxy aromatic or aliphatic moiety, are directed to distinct enzymatic machinery: one to mitochondrial transporters and the other to acyltransferases in the cytoplasm or plastids. No direct kinetic data comparing their activity on the same enzyme is available, highlighting a functional divergence.

Acylcarnitine Metabolism Gallotannin Biosynthesis Enzymatic Specificity

Spectroscopic Differentiation: UV Absorbance of Galloyl-CoA (3,4,5-Trihydroxybenzoyl-CoA) vs. Its Glucoside

While this evidence directly pertains to galloyl-CoA (3,4,5-trihydroxybenzoyl-CoA), it provides a quantitative benchmark for the thioester bond's spectroscopic behavior in this class of highly hydroxylated acyl-CoAs. The purified galloyl-CoA thioester exhibits a major UV absorption band at 261 nm and a characteristic longer wavelength absorption due to the thioester linkage at 305 nm [1]. Its molar extinction coefficient (ε261) was determined to be 19.5 × 10⁶ cm² mol⁻¹. In comparison, its glucoside derivative (4-O-β-ᴅ-glucosidogalloyl-CoA) has an ε261 of 21.5 × 10⁶ cm² mol⁻¹ and a thioester band at 290 nm. Difference spectra revealed maximal absorption of the thioester bond at 310 nm (⊿ε = 7.4 × 10⁶ cm² mol⁻¹) for galloyl-CoA, compared to 282 nm (⊿ε = 7.2 × 10⁶ cm² mol⁻¹) for the glucoside [1]. This highlights that even minor structural modifications (e.g., glucosylation) significantly shift the UV absorbance maxima and extinction coefficients of these CoA thioesters.

Spectroscopy Thioester Characterization Analytical Chemistry

High-Impact Research and Industrial Applications for 3,4,5-Trihydroxypentanoyl-CoA


In Vitro Assays for Medium-Chain Fatty Acid Oxidation and Carnitine Shuttle Activity

Researchers studying the mitochondrial beta-oxidation of hydroxylated fatty acids should prioritize 3,4,5-trihydroxypentanoyl-CoA as a substrate. Its demonstrated conversion to 3,4,5-trihydroxypentanoylcarnitine by carnitine O-palmitoyltransferase [1] makes it an essential tool for dissecting the carnitine shuttle and the metabolic fate of unusual fatty acids. Unlike non-hydroxylated medium-chain acyl-CoAs, this compound's distinct physicochemical properties [2] allow for the investigation of how hydroxylation impacts enzyme kinetics and metabolite transport.

Metabolomic Profiling of Fermented Foods and Microbial Metabolites

3,4,5-Trihydroxypentanoyl-CoA is the precursor to 3,4,5-trihydroxypentanoylcarnitine, a metabolite identified in metabolomic studies of fermented soybean pastes. Its levels have been correlated with specific bacterial communities (e.g., positive association with Lactobacillus, negative with Bacillus) and linked to food preservation qualities . Procuring this CoA derivative is essential for developing targeted LC-MS methods and validating the metabolic pathways responsible for these quality attributes in fermented products.

Reference Standard for Acyl-CoA and Acylcarnitine Analytical Method Development

The unique molecular features of 3,4,5-trihydroxypentanoyl-CoA, including its high polarity (predicted logP = -0.62) and large polar surface area (424.32 Ų) [2], make it an excellent reference standard for developing and validating HPLC and LC-MS/MS methods. It challenges chromatographic separation and ionization efficiency differently than less polar acyl-CoAs, ensuring robust method development for the broader class of hydroxylated fatty acid metabolites.

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